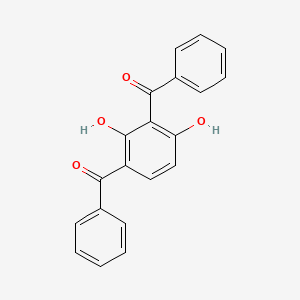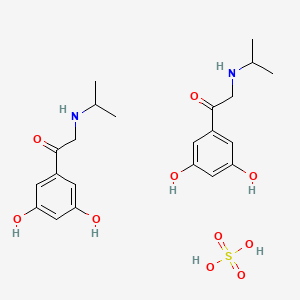![molecular formula C15H12ClF3N2O B11954572 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)
1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C15H12ClF3N2O and a molecular weight of 328.724 g/mol This compound is known for its unique structural features, which include a benzyl group, a chlorinated phenyl ring, and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of benzyl isocyanate with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
- 1-Benzyl-1-(2-cyanoethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea
- 1-(2-Chloro-5-methylphenyl)-3-(3-(trifluoromethyl)phenyl)urea
The presence of different substituents can lead to variations in their biological activity, making each compound unique in its own right .
Propriétés
Formule moléculaire |
C15H12ClF3N2O |
|---|---|
Poids moléculaire |
328.71 g/mol |
Nom IUPAC |
1-benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H12ClF3N2O/c16-12-7-6-11(15(17,18)19)8-13(12)21-14(22)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,20,21,22) |
Clé InChI |
SPDGVRUPZRZOGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)


![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)

![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)







